molecular formula C11H19N3 B13640846 n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

Cat. No.: B13640846
M. Wt: 193.29 g/mol
InChI Key: MYBUITACCOGJJG-UHFFFAOYSA-N
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Description

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine is an organic compound that belongs to the class of amines. This compound features a cyclobutylmethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using cyclobutylmethyl halide and a base.

    Formation of the Ethanamine Moiety: The final step involves the reaction of the intermediate compound with ethanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-propanamine: A similar amine with a different alkyl group.

    N-Ethyl-1-propanamine: Another related compound with an ethyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrazole ring.

Uniqueness

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine is unique due to its combination of a cyclobutylmethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3

InChI Key

MYBUITACCOGJJG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)CC2CCC2

Origin of Product

United States

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